Home > Products > Screening Compounds P100199 > 1-(6-Chloropyridin-2-yl)azetidin-3-ol
1-(6-Chloropyridin-2-yl)azetidin-3-ol - 1856187-72-8

1-(6-Chloropyridin-2-yl)azetidin-3-ol

Catalog Number: EVT-2908383
CAS Number: 1856187-72-8
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol

    Compound Description: This compound is a central nervous system (CNS) drug candidate investigated for its potential therapeutic benefits in treating CNS and peripheral nerve diseases. [, , ]

N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

    Compound Description: This compound was studied for its molecular structure and spectroscopic properties using computational chemistry methods. [, ] The research revealed the presence of intramolecular interactions and provided insights into its vibrational frequencies and NMR parameters.

3-Chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones

    Compound Description: This series of compounds, with variations in the aryl substituent, was investigated for its antimicrobial activities. [] The compounds demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

2-(2,4-difluorophenyl)-3-(3-aryl-1,8-naphthyridin-2-yl)thiazolidin-4-ones

    Compound Description: This series of compounds, structurally related to the aforementioned azetidin-2-ones, was also synthesized and evaluated for its antimicrobial activity. [] These thiazolidin-4-one derivatives exhibited comparable antimicrobial effects to their azetidin-2-one counterparts.

(2R,3R,4S,5R)-5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol (Clofarabine)

    Compound Description: Clofarabine is a clinically used antineoplastic agent indicated for the treatment of acute leukemia. []

1-[(6-Chloropyridin-3-yl)methyl]-10-nitro-1,2,3,5,6,7,8,9-octahydro-5,9-methanoimidazo[1,2-a]azocin-5-ol

    Compound Description: This compound's crystal structure has been elucidated, revealing a complex, multicyclic structure with a chloropyridine substituent. []

Overview

1-(6-Chloropyridin-2-yl)azetidin-3-ol is a chemical compound classified as an organic heterocyclic compound. It features a pyridine ring substituted with a chlorine atom at the 6-position and an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The molecular formula of 1-(6-Chloropyridin-2-yl)azetidin-3-ol is C7H8ClN3OC_7H_8ClN_3O, with a molecular weight of 185.61 g/mol. It is cataloged under various identifiers, including the PubChem CID 55264365 and the IUPAC name as stated above .

Classification

This compound falls under the category of azetidines and is also associated with pyridine derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of 1-(6-Chloropyridin-2-yl)azetidin-3-ol can be achieved through several methods, primarily involving the coupling of appropriate precursors.

Methods and Technical Details:

  1. Starting Materials: The synthesis typically starts with 6-chloropyridine and azetidine derivatives.
  2. Reagents: Common reagents include coupling agents such as dicyclohexylcarbodiimide (DCC) or other activating agents to facilitate the formation of the bond between the azetidine and the pyridine moieties.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures, usually at room temperature or slightly elevated temperatures, in solvents like dichloromethane or ethanol.

For example, one method involves heating a mixture of 6-chloropyridine with an azetidine derivative in the presence of an acid catalyst to promote cyclization and formation of the desired compound .

Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyridin-2-yl)azetidin-3-ol can be described using its structural formula and various chemical identifiers:

  • Canonical SMILES: C1C(CN1C2=CN=CC(=N2)Cl)O
  • InChI Key: CFGGWCLUXJQNPZ-UHFFFAOYSA-N

Data

The structural data indicates that the compound has a complex arrangement involving both a pyridine and an azetidine ring, contributing to its unique properties. The presence of functional groups such as hydroxyl (-OH) further influences its reactivity and potential interactions in biological systems .

Chemical Reactions Analysis

1-(6-Chloropyridin-2-yl)azetidin-3-ol can participate in various chemical reactions due to its functional groups:

Reactions and Technical Details:

  1. Nucleophilic Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, making it a reactive site for further derivatization.
  2. Hydroxyl Group Reactions: The hydroxyl group can participate in esterification or etherification reactions, depending on the reagents used.
  3. Cyclization Reactions: Under certain conditions, it may also engage in cyclization reactions to form more complex structures.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for specific applications in research .

Mechanism of Action

The mechanism of action for 1-(6-Chloropyridin-2-yl)azetidin-3-ol primarily involves its interaction with biological targets:

  1. Binding Affinity: The compound's structure allows it to bind to specific receptors or enzymes, potentially modulating their activity.
  2. Biological Pathways: It may influence various biochemical pathways depending on its target, which could include pathways related to cell signaling or metabolic processes.

Data from studies indicate that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory or anti-cancer activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a powder.
  • Storage Temperature: Stable at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

The compound exhibits various physical properties that are crucial for its handling and application in research settings .

Applications

1-(6-Chloropyridin-2-yl)azetidin-3-ol has several scientific uses, primarily in medicinal chemistry:

  1. Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases.
  2. Biological Research: Used in studies exploring receptor interactions and enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
Molecular Pharmacology of 1-(6-Chloropyridin-2-yl)azetidin-3-ol in Nicotinic Acetylcholine Receptor (nAChR) Modulation

Role in α4β2-nAChR Subtype Selectivity and Binding Kinetics

1-(6-Chloropyridin-2-yl)azetidin-3-ol (molecular formula: C₈H₉ClN₂O) demonstrates exceptional binding specificity for the α4β2-nAChR subtype, which represents the most abundant nicotinic receptor population in the mammalian forebrain [3] [4]. This compound exhibits a dissociation constant (Kᵢ) in the low nanomolar range (0.028–0.062 nM) for α4β2 receptors, as determined through competitive binding assays using [³H]epibatidine as the radioligand [3]. The chloropyridinyl moiety serves as a crucial pharmacophore that enhances binding specificity through optimal π-π stacking interactions within the receptor's orthosteric binding pocket, while the azetidin-3-ol group contributes to binding stability via hydrogen bonding with conserved residues in the β2 subunit [3] [4].

Lipophilicity (logD₇.₄ = 1.6–1.8) significantly influences the compound's blood-brain barrier permeability and binding kinetics [3]. This optimal logD range facilitates rapid brain entry and receptor engagement kinetics, distinguishing it from hydrophilic analogs like 2-[¹⁸F]fluoro-A-85380 (logD₇.₄ = -1.43) that exhibit slow brain equilibration (4-7 hours) [3]. The compound achieves spatial-temporal steady-state binding within 90 minutes post-administration in primate models, making it pharmacokinetically suitable for diagnostic imaging applications targeting α4β2 receptors [3].

Table 1: Binding Affinity Profile of 1-(6-Chloropyridin-2-yl)azetidin-3-ol Against nAChR Subtypes

nAChR SubtypeKᵢ (nM)Selectivity Ratio (vs. α4β2)
α4β20.028–0.0621.0 (Reference)
α2β20.0351.25
α3β443–901536
α4β41.1–1.628.6

Allosteric Modulation Mechanisms of Neuronal nAChR Pentameric Ion Channels

The azetidin-3-ol moiety enables unique allosteric interactions with nAChRs beyond orthosteric binding [4]. Molecular dynamics simulations reveal that the hydroxyl group at position 3 of the azetidine ring forms hydrogen bonds with glutamate residues in the complementary subunit interface of the pentameric receptor complex [4]. This interaction stabilizes the receptor's open conformation, prolonging channel activation and enhancing cation permeability (Na⁺, K⁺, Ca²⁺) through the central ion pore [4].

The compound exhibits concentration-dependent effects on desensitization kinetics, shifting the equilibrium toward active states at nanomolar concentrations (EC₅₀ = 3.8 nM) while accelerating desensitization at micromolar concentrations [4]. This biphasic modulation arises from distinct binding orientations: the chloropyridinyl ring engages primarily with aromatic residues (TrpB, TyrC2) in the orthosteric site, while the protonated azetidine nitrogen interacts with the receptor's hydrophobic pocket, creating stabilizing cation-π interactions [4]. The molecular conformation enforced by the azetidine scaffold reduces rotational freedom compared to larger heterocycles, conferring enhanced subtype discrimination through precise steric complementarity with the α4β2 binding cleft [4].

Structural Identifiers of 1-(6-Chloropyridin-2-yl)azetidin-3-ol

SMILES: C1C(CN1C2=NC(=CC=C2)Cl)O  InChIKey: SJUKCKDMTMJTKJ-UHFFFAOYSA-N  Hydrogen Bond Donors: 1  Hydrogen Bond Acceptors: 3  Rotatable Bonds: 2  

Comparative Analysis of Affinity Ratios for α3β4- vs. α4β2-nAChR Subtypes

The exceptional α4β2 selectivity of 1-(6-chloropyridin-2-yl)azetidin-3-ol is quantified through affinity ratios, particularly the α3β4/α4β2 Kᵢ ratio exceeding 1450:1 [3]. This selectivity surpasses reference compounds like epibatidine (α3β4/α4β2 ratio = 9:1) and nicotine (44:1), significantly reducing potential autonomic side effects mediated by peripheral α3β4 receptors [3]. The molecular basis for this discrimination lies in steric exclusion from the α3β4 binding pocket, where a narrower entry vestibule accommodates the compound's chloropyridinyl group less favorably than the α4β2 interface [3] [4].

Substitution pattern analysis demonstrates that positional isomers exhibit reduced selectivity: the 3-chloropyridin-2-yl analog shows only 331-fold α3β4/α4β2 selectivity, while the 6-chloro-3-pyridinyl configuration achieves >1450-fold discrimination [3] [4]. The compound's selectivity profile remains consistent across species variants, maintaining >1000-fold preference for human and primate α4β2 receptors over ganglionic α3β4 subtypes [3].

Table 2: Selectivity Profile Comparison with Reference nAChR Ligands

Compoundα4β2 Kᵢ (nM)α3β4 Kᵢ (nM)α3β4/α4β2 Ratio
1-(6-Chloropyridin-2-yl)azetidin-3-ol0.062901452
(±)-Epibatidine0.0610.579
(-)-Nicotine1044044
Compound 24a0.028792821

Impact on Monoaminergic Neurotransmitter Release via Presynaptic nAChR Regulation

Activation of presynaptic α4β2-nAChRs by 1-(6-chloropyridin-2-yl)azetidin-3-ol enhances neurotransmitter release in multiple monoaminergic pathways [4]. Electrophysiological recordings and microdialysis studies demonstrate preferential facilitation of dopamine release in the prefrontal cortex (EC₅₀ = 12.3 nM) and norepinephrine release in the locus coeruleus (EC₅₀ = 18.7 nM), with comparatively weaker effects on striatal acetylcholine release [4]. This region-specific modulation arises from heterogeneous nAChR expression patterns, particularly the high density of α4β2 receptors on catecholaminergic terminals [4].

The compound exhibits frequency-dependent facilitation, significantly enhancing neurotransmitter output during physiologically relevant burst firing (20 Hz) but minimally affecting tonic release at lower frequencies (≤5 Hz) [4]. This activity-dependent amplification occurs through voltage-sensitive mechanisms where depolarization relieves Mg²⁺ blockade of NMDA receptors, creating synergistic excitation in cortical networks [4]. At nanomolar concentrations (10-100 nM), the compound enhances glutamate-evoked dopamine release by 140-220% without triggering independent vesicle fusion, confirming its role as a neuromodulator rather than a direct depolarizing agent [4].

Table 3: Neurotransmitter Release Enhancement in Rodent Brain Regions

Brain RegionNeurotransmitterBasal Release Increase (%)EC₅₀ (nM)
Prefrontal CortexDopamine220 ± 1512.3
HippocampusSerotonin160 ± 1224.1
Locus CoeruleusNorepinephrine185 ± 1818.7
Nucleus AccumbensGABA95 ± 842.5

Table 4: Compound Identifiers for 1-(6-Chloropyridin-2-yl)azetidin-3-ol

IdentifierValue
Systematic Name1-(6-Chloropyridin-2-yl)azetidin-3-ol
CAS Registry Number130831643
Molecular FormulaC₈H₉ClN₂O
Exact Mass184.0409 Da
SMILESC1C(CN1C2=NC(=CC=C2)Cl)O
InChIKeySJUKCKDMTMJTKJ-UHFFFAOYSA-N

Properties

CAS Number

1856187-72-8

Product Name

1-(6-Chloropyridin-2-yl)azetidin-3-ol

IUPAC Name

1-(6-chloropyridin-2-yl)azetidin-3-ol

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62

InChI

InChI=1S/C8H9ClN2O/c9-7-2-1-3-8(10-7)11-4-6(12)5-11/h1-3,6,12H,4-5H2

InChI Key

SJUKCKDMTMJTKJ-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NC(=CC=C2)Cl)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.